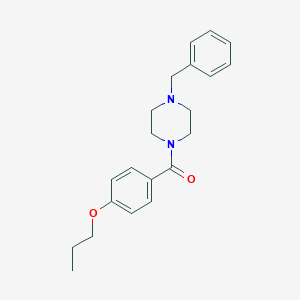
Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research. In antimicrobial research, it has shown to inhibit the growth of various bacterial and fungal strains. In anti-inflammatory research, it has shown to reduce the production of pro-inflammatory cytokines. In anticancer research, it has shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potential applications in various fields. It has shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for scientific research. However, one limitation is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
将来の方向性
There are several future directions for Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in scientific research. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in other fields, such as drug development and agriculture. Additionally, more research is needed to determine its potential side effects and toxicity.
合成法
Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized through a multistep reaction process. The starting material for the synthesis is 2,4-dichlorobenzaldehyde, which undergoes a condensation reaction with cyclohexanone to form a chalcone intermediate. This intermediate is then reacted with 2,6-dimethyl aniline to form the final product.
科学的研究の応用
Cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown potential in various scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. In antimicrobial research, this compound has shown activity against various bacterial and fungal strains. In anti-inflammatory research, it has shown to inhibit the production of pro-inflammatory cytokines. In anticancer research, it has shown to induce apoptosis in cancer cells.
特性
分子式 |
C25H29Cl2NO3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
cyclohexyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H29Cl2NO3/c1-14-21(24(30)31-16-7-5-4-6-8-16)22(17-10-9-15(26)11-18(17)27)23-19(28-14)12-25(2,3)13-20(23)29/h9-11,16,22,28H,4-8,12-13H2,1-3H3 |
InChIキー |
IXVSINMHEUUEIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC4CCCCC4 |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
